molecular formula C22H16N6O5 B2983475 N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide CAS No. 1190016-74-0

N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide

Cat. No. B2983475
M. Wt: 444.407
InChI Key: JROFPENXANPCOX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide, also known as BMS-986166, is a small molecule inhibitor of the tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. BMS-986166 has been developed as a potential therapeutic agent for the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease.

Scientific Research Applications

Synthesis and Gastrointestinal Prokinetic Activity

N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide is related to a class of benzamide derivatives which demonstrate gastrointestinal prokinetic activities. These compounds, including novel benzamide derivatives with amphoteric side chains, have been synthesized and evaluated for their activities as gastro- and colon-prokinetic agents, particularly focusing on their dopamine D2 receptor antagonist properties (Sakaguchi et al., 2001).

Development of Fluorine-18-labeled Antagonists

In the field of medicinal chemistry, compounds structurally related to N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide have been used to synthesize fluorinated derivatives for potential use in imaging applications. These derivatives, including fluorine-18-labeled 5-HT1A antagonists, have been studied for their biological properties, offering insights into their potential applications in diagnostic imaging (Lang et al., 1999).

Sigma Receptor Scintigraphy in Breast Cancer Imaging

Compounds structurally similar to N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide have been evaluated in the context of sigma receptor scintigraphy for breast cancer imaging. Studies involving sigma receptor ligands like P-[125I]MBA, a radioiodinated benzamide, indicate their potential in imaging breast cancer, highlighting the relevance of such compounds in oncological diagnostics (John et al., 1999).

Synthesis and Antimicrobial Activity

In antimicrobial research, related compounds have been synthesized and evaluated for their antibacterial and antifungal activities. This includes a study on novel benzamide derivatives like 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, which displayed potent antimicrobial activities, thus indicating the potential of such compounds in developing new antimicrobial agents (Raju et al., 2010).

In Vitro Pharmacologic Characterization and Preclinical Evaluation

Further extending into pharmacological research, benzamide derivatives have been characterized in vitro and evaluated preclinically for various potential applications. One such study involved N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer, exploring its sigma receptor binding properties and in vivo pharmacokinetics, which could pave the way for novel diagnostic and therapeutic strategies in oncology (John et al., 1999).

properties

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O5/c1-30-15-5-3-14(4-6-15)28-21-16(9-24-28)22(29)27(11-23-21)10-19-25-20(26-33-19)13-2-7-17-18(8-13)32-12-31-17/h2-9,11H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROFPENXANPCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

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